Propanoic acid, 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-[(4-methylphenyl)amino]-, ethyl ester
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Overview
Description
ETHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-[(4-METHYLPHENYL)AMINO]PROPANOATE: is a synthetic organic compound with a complex structure It contains multiple functional groups, including an ethyl ester, a formamide, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-[(4-METHYLPHENYL)AMINO]PROPANOATE typically involves multiple steps One common route starts with the preparation of the intermediate compounds, which are then coupled together under specific conditions
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: ETHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-[(4-METHYLPHENYL)AMINO]PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the formamido group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound could be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of ETHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-[(4-METHYLPHENYL)AMINO]PROPANOATE depends on its specific application. In a biological context, the compound might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the trifluoromethyl group could enhance its binding affinity to certain targets, while the formamido and chlorophenyl groups might contribute to its overall activity and selectivity.
Comparison with Similar Compounds
ETHYL 2-[(4-CHLOROPHENYL)FORMAMIDO]ACETATE: This compound has a similar structure but lacks the trifluoromethyl group.
ETHYL 2-[(2-BROMOPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-[(4-METHYLPHENYL)AMINO]PROPANOATE: This compound has a bromine atom instead of chlorine.
Uniqueness: ETHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-[(4-METHYLPHENYL)AMINO]PROPANOATE is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. The combination of the chlorophenyl and methylphenyl groups also contributes to its distinct characteristics, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H18ClF3N2O3 |
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Molecular Weight |
414.8 g/mol |
IUPAC Name |
ethyl 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-(4-methylanilino)propanoate |
InChI |
InChI=1S/C19H18ClF3N2O3/c1-3-28-17(27)18(19(21,22)23,24-13-10-8-12(2)9-11-13)25-16(26)14-6-4-5-7-15(14)20/h4-11,24H,3H2,1-2H3,(H,25,26) |
InChI Key |
LSHOACSIPNYGEO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=CC=C(C=C1)C)NC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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